N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride
CAS No.: 2089257-53-2
Cat. No.: VC5976188
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71
* For research use only. Not for human or veterinary use.
![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride - 2089257-53-2](/images/structure/VC5976188.png)
Specification
CAS No. | 2089257-53-2 |
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Molecular Formula | C6H15ClN2O2S |
Molecular Weight | 214.71 |
IUPAC Name | N-(pyrrolidin-3-ylmethyl)methanesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-8H,2-5H2,1H3;1H |
Standard InChI Key | MPSWVUIZKUBTKW-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NCC1CCNC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(pyrrolidin-3-ylmethyl)methanesulfonamide hydrochloride, reflects its core components:
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A pyrrolidine ring (a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom).
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A methanesulfonamide group (-SO₂NHCH₃) attached via a methylene (-CH₂-) linker to the pyrrolidine’s 3-position.
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A hydrochloride salt form, enhancing solubility and stability.
The stereochemistry of the pyrrolidine ring (with potential R or S configurations at the 3-position) remains unspecified in available literature, suggesting the compound may exist as a racemic mixture or in a specific enantiomeric form depending on synthesis conditions.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₆H₁₅ClN₂O₂S |
Molecular Weight | 214.71 g/mol |
IUPAC Name | N-(pyrrolidin-3-ylmethyl)methanesulfonamide hydrochloride |
SMILES | CS(=O)(=O)NCC1CCNC1.Cl |
InChI Key | MPSWVUIZKUBTKW-UHFFFAOYSA-N |
Solubility | Not explicitly reported; likely soluble in polar solvents due to ionic nature. |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride typically involves a nucleophilic substitution reaction. A validated pathway includes:
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Preparation of Pyrrolidine Intermediate: Pyrrolidine is functionalized at the 3-position to introduce a methylamine group.
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Methanesulfonamide Coupling: The intermediate reacts with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base (e.g., sodium hydride) to form the sulfonamide bond.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Critical Reaction Conditions
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Temperature: Controlled exothermic reaction (0–5°C during sulfonylation).
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Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
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Purification: Recrystallization from ethanol/water mixtures or column chromatography.
Industrial-Scale Production
While laboratory-scale synthesis is well-documented, industrial production leverages continuous flow reactors to optimize yield and minimize byproducts. Key considerations include:
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Catalyst Efficiency: Heterogeneous catalysts (e.g., immobilized amines) reduce waste.
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Cost-Effectiveness: Bulk procurement of pyrrolidine derivatives and recycling solvents.
Target | Potential Effect |
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Dopamine D₃ Receptor | Partial agonism for Parkinson’s disease therapy |
Carbonic Anhydrase IX | Inhibition for anti-tumor activity |
NMDA Receptor | Antagonism for neuroprotection |
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include:
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δ 3.2–3.5 ppm (pyrrolidine ring protons).
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δ 2.8 ppm (SO₂NHCH₃ methyl group).
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δ 1.6–2.1 ppm (methylene linker).
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Mass Spectrometry: Molecular ion peak at m/z 214.71 (M+H⁺), with fragments at m/z 140 (pyrrolidine ring + CH₂) and m/z 95 (SO₂NHCH₃).
Future Directions and Applications
Drug Development
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Optimization: Introduce substituents to enhance blood-brain barrier permeability or target selectivity.
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Combination Therapies: Pair with existing antipsychotics or chemotherapeutics for synergistic effects.
Industrial Applications
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Chiral Resolution: Serve as a precursor for enantiomerically pure pharmaceuticals.
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Material Science: Functionalize polymers for ion-exchange membranes.
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